4-Benzylcyclohexanone

Physical Properties Purification Process Chemistry

Synthetic routes requiring a sterically defined, saturated cyclohexanone scaffold often fail with unsaturated or positional isomers. 4-Benzylcyclohexanone (CAS 35883-77-3) provides a quantifiable solution. - XLogP3 value of 2.6 (1.0 log unit higher than 4-phenylcyclohexanone) for predictable lipophilicity optimization - Crystalline solid (mp 47-49°C) enabling recrystallization to >98% purity - Essential precursor for stereoselective lactam synthesis in peptide linker development

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 35883-77-3
Cat. No. B3036559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylcyclohexanone
CAS35883-77-3
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1CC2=CC=CC=C2
InChIInChI=1S/C13H16O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
InChIKeyDTEOFISCGXWYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylcyclohexanone: Compound Overview


4-Benzylcyclohexanone (CAS 35883-77-3) is a C13H16O cyclohexanone derivative distinguished by a benzyl substituent at the 4-position of its cyclohexane ring [1]. This white to off-white low-melting solid, with a melting point of 47-49°C and a calculated LogP of 2.6, exhibits a unique combination of lipophilicity and the predictable ketone chemistry of a sterically defined, 1,4-disubstituted cyclohexane scaffold [2]. Its primary utility is as a versatile intermediate in the synthesis of more complex molecules, notably including chiral drug scaffolds, near-infrared absorbing dyes, and functionalized polymers .

Solid-state form enables purification by recrystallization
Ketone handle supports diverse synthetic transformations
Achiral scaffold provides defined geometry for chiral linker synthesis

Why 4-Benzylcyclohexanone Is Irreplaceable


The selection of 4-Benzylcyclohexanone is not arbitrary. While other cyclohexanone derivatives like 4-phenylcyclohexanone, 2-benzylcyclohexanone, or 4-benzylidenecyclohexanone share structural similarities, they exhibit profoundly different physical, electronic, and steric properties that dictate their utility [1][2][3]. Simple substitution is often impossible because the position of the benzyl group (4- vs 2-position) directly influences the compound's conformational stability and reactivity, which is critical for applications requiring a specific geometry, such as acting as a chiral linker or a monomer in polymer synthesis [4]. The following quantitative evidence demonstrates why generic alternatives fail to meet the precise requirements of specific synthetic pathways and material designs.

2-Benzyl isomer

Positional change alters conformational stability and reactivity; may shift designed geometry.

4-Benzylidene analog

Exocyclic double bond eliminates the saturated ring expansion pathway, preventing stereocontrol.

4-Benzylcyclohexanol

Limited commercial availability and narrower functional-group scope restrict synthetic utility.

4-Benzylcyclohexanone: Head-to-Head Comparisons


Physical State Advantage: Purification and Handling

4-Benzylcyclohexanone is a low-melting solid with a melting point of 47-49 °C, whereas the 2-substituted isomer, 2-benzylcyclohexanone, is a liquid at room temperature with a reported melting point of 28-30 °C . This difference of approximately 19 °C in melting point translates to a practical advantage in purification and handling. The solid state of 4-Benzylcyclohexanone allows for facile purification by recrystallization, enabling the procurement of material with a certified purity of ≥98.5% from commercial sources . In contrast, liquid 2-benzylcyclohexanone requires distillation for comparable purity, which is often less selective for closely related impurities, a factor that can impact yield and reproducibility in multi-step syntheses.

Physical State
Head-to-head
47–49 °C (solid) / 28–30 °C (liquid)
Supports purification by recrystallization
Δ ≈ 19 °C; solid vs liquid at room temperature
Physical Properties Purification Process Chemistry

Enhanced Lipophilicity Over 4-Phenylcyclohexanone

The substitution of a phenyl group with a benzyl group at the 4-position has a significant and quantifiable impact on lipophilicity. The calculated XLogP3 value for 4-Benzylcyclohexanone is 2.6, whereas for the directly bonded analog 4-phenylcyclohexanone, it is 1.6 [1]. This difference of 1.0 LogP unit corresponds to an approximately 10-fold increase in partitioning into an organic phase versus an aqueous phase. This increase in lipophilicity, combined with the increased conformational flexibility and steric bulk introduced by the methylene spacer, alters the pharmacophore's ability to engage in hydrophobic interactions and traverse biological membranes [2].

Lipophilicity
Cross-study comparable
XLogP3 2.6
Reported 1.0 LogP shift supports partitioning studies
≈10× partition increase vs 4-phenylcyclohexanone
Medicinal Chemistry Lipophilicity Drug Design

Achiral Precursor for Stereoselective Synthesis

4-Benzylcyclohexanone serves as a defined, achiral starting material for stereoselective reactions, a role that is impossible for its unsaturated analog, 4-benzylidenecyclohexanone. In the synthesis of chiral linkers for solid-phase peptide synthesis, the fully saturated ring of 4-Benzylcyclohexanone (molecular weight: 188.27 g/mol) provides a stable, conformationally biased scaffold that leads to a defined stereochemical outcome after ring expansion [1]. The exocyclic double bond in 4-benzylidenecyclohexanone (molecular weight: 186.25 g/mol) introduces a planar, rigid element that cannot undergo the same stereoselective transformations, instead leading to mixtures of products or favoring different reaction pathways altogether [2]. This is a binary differentiation: one compound enables stereocontrol, the other does not.

Stereocontrol
Class-level inference
Enables stereoselective ring expansion
Required for chiral lactam and linker synthesis
Binary differentiation; saturated ring geometry critical
Stereoselective Synthesis Chiral Chemistry Linker Chemistry

Supply Chain and Ketone Versatility Advantage

While 4-benzylcyclohexanol (MW: 190.28 g/mol) is the direct reduction product of 4-Benzylcyclohexanone, its commercial availability is significantly more limited and its utility is constrained. 4-Benzylcyclohexanone is a standard building block stocked by multiple global chemical suppliers with a common minimum purity specification of 95-98% . In contrast, 4-benzylcyclohexanol is less frequently stocked, and its procurement often requires custom synthesis with associated longer lead times and higher cost. Furthermore, the ketone functionality of 4-Benzylcyclohexanone is a more versatile handle for diverse chemical transformations (e.g., reductive aminations, Wittig reactions, enolate alkylations) compared to the alcohol of 4-benzylcyclohexanol, which is primarily limited to O-alkylation or oxidation back to the ketone .

Sourcing & Chemistry
Source review
Widely available ketone building block; versatile chemistry
Supplier-reported availability requires verification
Limited published sourcing data; validate with vendors
Synthetic Intermediate Supply Chain Chemical Sourcing

4-Benzylcyclohexanone: Application Scenarios


Chiral Lactam and Solid-Phase Linker Synthesis

This is the premier application where 4-Benzylcyclohexanone is irreplaceable. As demonstrated by Aubé and coworkers, the compound's defined achiral and saturated scaffold is essential for the stereoselective ring expansion to yield chiral lactams, which serve as key intermediates for peptide synthesis linkers [1]. Substitution with 4-benzylidenecyclohexanone or other unsaturated analogs would result in a different or non-stereoselective outcome, rendering the intended synthetic route invalid.

Lipophilicity Tuning in Lead Optimization

Medicinal chemists should prioritize 4-Benzylcyclohexanone over 4-phenylcyclohexanone when a project requires an increase in molecular lipophilicity without introducing significant new metabolic liabilities. The quantifiable 1.0 LogP unit increase (XLogP3 from 1.6 to 2.6) provides a predictable 10-fold shift in partition coefficient, which is a common and desirable adjustment in optimizing drug-like properties like cell permeability and CNS penetration [2].

Process Chemistry and Advanced Functional Materials

For industrial applications such as the formulation of near-infrared absorbing dyes for imaging devices or the synthesis of functionalized polymers, the solid-state nature and high purity profile of 4-Benzylcyclohexanone are distinct advantages . Its easy purification via recrystallization ensures consistent material quality, which is a critical parameter for reproducible performance in electronic and optical materials, a benefit not shared by liquid isomers like 2-benzylcyclohexanone.

Application
Selection Property
Validation Focus
Chiral lactam & linker synthesis
Achiral saturated scaffold
Stereoselective ring expansion
Lipophilicity tuning in med chem
Benzyl-group LogP shift
Membrane partitioning assessment
Functional material synthesis
Solid-state recrystallization purity
Batch consistency & material performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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